

Preventing off-target effects of UNC2399 in experiments.

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Compound of Interest		
Compound Name:	UNC2399	
Cat. No.:	B15583591	Get Quote

Technical Support Center: UNC2399

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **UNC2399**, a biotinylated chemical probe for the lysine methyltransferases EZH2 and EZH1. The following resources are designed to help users prevent and troubleshoot potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is UNC2399 and what are its primary targets?

A1: **UNC2399** is a biotinylated derivative of UNC1999, a potent and selective small molecule inhibitor of the histone methyltransferases EZH2 (Enhancer of Zeste Homolog 2) and, to a lesser extent, EZH1.[1][2][3] It is designed as a chemical probe for studying the biological functions of these enzymes. The biotin tag allows for affinity-based applications such as protein pull-downs.

Q2: What are the known on-target activities and potencies of **UNC2399**?

A2: **UNC2399**, like its parent compound UNC1999, is a potent inhibitor of EZH2 and EZH1. It acts as a competitive inhibitor of the cofactor S-Adenosyl-I-methionine (SAM).[2][3] The inhibitory concentrations are summarized in the table below.

Q3: What are the known off-target effects of **UNC2399**?







A3: A significant off-target effect of UNC1999, and therefore **UNC2399**, is the inhibition of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP - Breast Cancer Resistance Protein).[4][5][6][7] This can lead to the potentiation of the cytotoxicity of other drugs that are substrates of ABCG2.[5][6] UNC1999 has been shown to be highly selective against a broad panel of other methyltransferases and kinases.[8]

Q4: How can I control for off-target effects of **UNC2399** in my experiments?

A4: To ensure that the observed phenotype is due to the inhibition of EZH2/EZH1, it is crucial to include proper controls. A key control is the use of UNC2400, a structurally similar but inactive analog of UNC1999.[1][9] UNC2400 should not produce the same biological effects as UNC2399/UNC1999 if the observed phenotype is on-target. Additionally, performing rescue experiments by expressing a drug-resistant mutant of the target protein can help to confirm ontarget engagement.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Action
Unexpected cellular phenotype not consistent with EZH2/EZH1 inhibition.	Off-target effects: The observed phenotype might be due to the inhibition of other proteins, most notably the ABCG2 transporter.	1. Use the inactive control: Treat cells with UNC2400 at the same concentration as UNC2399. If the phenotype persists with UNC2400, it is likely an off-target effect.[1] [9]2. Perform a rescue experiment: If possible, introduce a version of EZH2 that is resistant to UNC2399 inhibition. If the phenotype is rescued, it confirms on-target activity.3. Test for ABCG2 inhibition: If your experimental system involves other small molecules, check if they are known substrates of ABCG2. UNC2399's inhibition of ABCG2 could be increasing their intracellular concentration and causing the unexpected phenotype.[5][6]
Inconsistent results between experiments.	Variability in compound concentration or cell state: Inaccurate dilutions or differences in cell health and density can lead to variable results.	1. Prepare fresh dilutions: Always prepare fresh dilutions of UNC2399 from a validated stock solution for each experiment.2. Ensure consistent cell culture conditions: Use cells at a consistent passage number and confluency to minimize biological variability.
No observable effect on H3K27 methylation.	Insufficient compound concentration or treatment time: The concentration of	Perform a dose-response experiment: Titrate UNC2399 over a range of concentrations



UNC2399 may be too low, or the incubation time may be too short to achieve significant inhibition of EZH2/EZH1 in your cell type. to determine the optimal concentration for your cell line.2. Perform a time-course experiment: Assess H3K27 methylation levels at different time points after UNC2399 treatment to determine the optimal duration.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of **UNC2399** and its parent compound UNC1999.

Compound	Target	Assay Type	IC50 / Ki	Reference
UNC2399	EZH2	Cell-free	17 nM	[8]
UNC1999	EZH2	Cell-free	2 nM	[2][10]
UNC1999	EZH1	Cell-free	45 nM	[2][11]
UNC1999	ABCG2	Cellular	Inhibitor, specific IC50 not reported	[5][6]
UNC1999	Sigma 2 Receptor	Binding	Ki = 65 nM	[10]
UNC1999	Histamine H3 Receptor	Binding	Ki = 300 nM	[10]
UNC1999	Norepinephrine Transporter (NET)	Binding	Ki = 1500 nM	[10]
UNC1999	Sigma 1 Receptor	Binding	Ki = 4700 nM	[10]
UNC2400 (Inactive Control)	EZH2	Cell-free	>13,000 nM	[1]



Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general guideline to verify the engagement of **UNC2399** with its target protein EZH2 in a cellular context.

Materials:

- Cells of interest
- UNC2399 and DMSO (vehicle control)
- PBS (Phosphate-Buffered Saline)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Equipment for heating (e.g., PCR machine)
- Centrifuge
- Western blot reagents and antibodies against EZH2 and a loading control (e.g., β-actin)

Procedure:

- Cell Treatment: Treat cultured cells with the desired concentration of UNC2399 or DMSO for a specified time.
- Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
- Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
- Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.



- Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples.
- Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for EZH2.
- Data Analysis: Quantify the band intensities. A positive thermal shift (i.e., more soluble EZH2
 at higher temperatures in the UNC2399-treated samples compared to the DMSO control)
 indicates target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol can be used to assess the potential off-target effects of **UNC2399** on kinase activity.

Materials:

- · Purified kinase of interest
- Kinase-specific substrate
- UNC2399
- ATP
- Kinase reaction buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Assay plates (e.g., white, opaque 384-well plates)
- Plate reader

Procedure:

- Compound Dilution: Prepare serial dilutions of **UNC2399** in the appropriate buffer.
- Reaction Setup: In an assay plate, add the kinase, its substrate, and the diluted UNC2399 or vehicle control.



- Initiate Reaction: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a
 defined period.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of kinase inhibition for each UNC2399 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: ABCG2 Transporter Activity Assay

This protocol helps to determine if **UNC2399** inhibits the function of the ABCG2 transporter in your cells.

Materials:

- Cells expressing ABCG2
- A known fluorescent substrate of ABCG2 (e.g., Hoechst 33342, pheophorbide A)
- UNC2399
- A known ABCG2 inhibitor as a positive control (e.g., Ko143)
- Flow cytometer or fluorescence plate reader

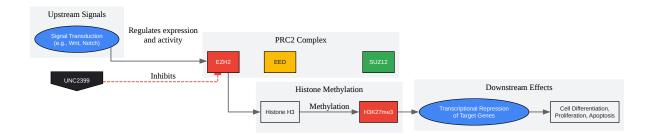
Procedure:

- Cell Seeding: Seed cells in a multi-well plate.
- Compound Treatment: Pre-incubate the cells with UNC2399, a positive control inhibitor, or vehicle control for a short period.
- Substrate Addition: Add the fluorescent ABCG2 substrate to all wells and incubate.
- Fluorescence Measurement: After incubation, wash the cells and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.



Data Analysis: An increase in intracellular fluorescence in the presence of UNC2399
compared to the vehicle control indicates inhibition of ABCG2-mediated efflux.

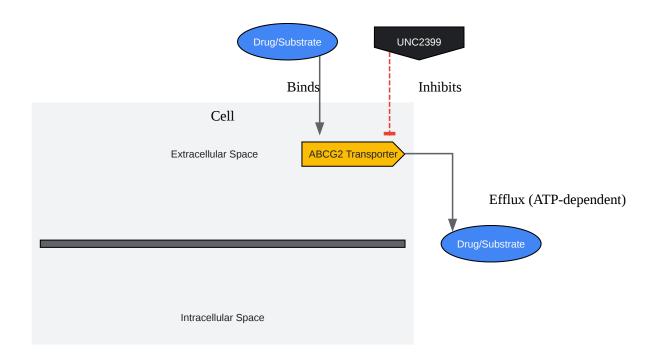
Visualizations



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Caption: EZH2 Signaling Pathway and Point of UNC2399 Inhibition.





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Caption: Function of ABCG2 Transporter and Inhibition by UNC2399.



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Caption: General Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

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